molecular formula C11H13NO B8666967 5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole

5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B8666967
M. Wt: 175.23 g/mol
InChI Key: HWSWBBGDFNUVDV-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrroline ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methoxybenzaldehyde with an amine, followed by cyclization, can yield the desired pyrroline compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of reagents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted pyrroline oxides, while reduction can produce methoxy-substituted pyrrolidines.

Scientific Research Applications

5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C11H13NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8H,3,6-7H2,1H3

InChI Key

HWSWBBGDFNUVDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Add trifluoroacetic acid (49.8 mL, 670 mmol) to [4-(3-methoxy-phenyl)-4-oxo-butyl]-carbamic acid tert-butyl ester (22.21 g, 67 mmol) with ice/water cooling. After stirring at 0° C. for 3.5 h, adjust the reaction to pH 10 with 50% sodium hydroxide. Extract the reaction mixture with ether (5×100 mL), dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product (15.43 g). Purify by flash chromatography [silica gel, 330 g, 0 to 30% gradient of (90:10:1 methylene chloride/methanol/concentrated ammonium hydroxide) in methylene chloride] to obtain the title compound (10.76 g, 88% for two steps). MS (APCI+): 176 [C11H13NO+H]+; 1H NMR (300 MHz, CDCl3): δ 7.46-7.45 (m, 1H), 7.37-7.27 (m, 2H), 6.99-6.95 (m, 1H), 4.09-4.03 (m, 2H), 3.84 (s, 3H), 2.96-2.89 (m, 2H), 2.08-1.97 (m, 2H).
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88%

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